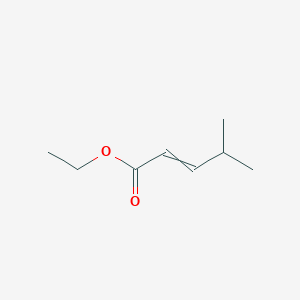

Ethyl 4-Methyl-2-Pentenoate

Description

Significance of α,β-Unsaturated Esters in Modern Organic Synthesis

α,β-Unsaturated esters are a class of organic compounds characterized by a carbonyl group directly attached to a carbon-carbon double bond. fiveable.me This structural arrangement results in a conjugated π-system that confers unique reactivity, making these compounds highly valuable intermediates and versatile building blocks in organic synthesis. fiveable.mebeilstein-journals.org Their importance stems from several key factors:

Versatile Reactivity : The conjugated system in α,β-unsaturated esters renders them susceptible to both electrophilic and nucleophilic attacks at multiple sites. fiveable.me The β-carbon is electrophilic due to resonance with the electron-withdrawing carbonyl group, making it a prime target for nucleophiles in conjugate addition reactions, such as the Michael reaction. fiveable.me

Key Building Blocks : They serve as foundational materials for synthesizing a wide array of more complex molecules. beilstein-journals.org Their functional groups can be readily modified, providing pathways to diverse chemical structures. For instance, they are key substrates in the synthesis of natural products and other biologically active molecules. sapub.org

Participation in Key Reactions : α,β-Unsaturated esters are pivotal reactants in numerous named reactions that are cornerstones of organic chemistry. These include the Wittig reaction for their synthesis, Diels-Alder cycloadditions where they can act as dienophiles, and Claisen condensations. fiveable.mebeilstein-journals.orgsapub.org

Industrial and Pharmaceutical Applications : The structural motif of α,β-unsaturated esters is present in various molecules used in pharmaceuticals, agrochemicals, and materials science. sapub.orgresearchgate.net This widespread applicability drives continuous research into new synthetic methods and applications for this class of compounds. beilstein-journals.orgresearchgate.net

The development of synthetic methods for α,β-unsaturated esters, such as chemo-enzymatic approaches that combine enzymatic reduction of carboxylic acids with Wittig reactions, highlights the ongoing effort to produce these important compounds through efficient and sustainable means. beilstein-journals.org

Academic Research Trajectories and Scope for Ethyl 4-Methyl-2-Pentenoate

While extensive, specific research on this compound is limited, its research trajectory can be understood through the broader context of α,β-unsaturated esters and structurally similar molecules. The primary areas of academic interest involve its synthesis and its potential as a synthetic intermediate.

Synthetic Approaches: The synthesis of α,β-unsaturated esters like this compound is a well-explored area of organic chemistry. Common and effective methods include:

The Wittig Reaction : This popular approach involves the reaction of an aldehyde with a phosphorus ylide, which can be designed to produce the desired α,β-unsaturated ester, typically extending the carbon chain by two atoms. beilstein-journals.org

Esterification : The direct esterification of the corresponding carboxylic acid, 4-methyl-2-pentenoic acid, with ethanol (B145695) under acidic conditions is a fundamental method for its preparation. cymitquimica.com

Organometallic Routes : The addition of organocopper reagents to acetylenic esters represents another pathway to synthesize β,β-disubstituted α,β-unsaturated esters. acs.org

Scope for Research: The primary academic scope for this compound lies in its use as a versatile building block for more complex molecules. fiveable.me Its structure allows for a variety of chemical transformations, making it a useful starting material or intermediate.

A significant research trajectory for related compounds involves the synthesis of derivatives for biological evaluation. For example, a computational study on Ethyl 4-(4-methylphenyl)-4-pentenoate, a structurally related derivative, identified it as a potential inhibitor of the dengue virus NS2B-NS3 protease. researchgate.net This suggests a potential avenue for future research, where the core structure of this compound could be functionalized to create novel compounds with potential therapeutic applications. The exploration of its reactivity in various catalytic systems, such as palladium-catalyzed cross-coupling reactions, could also unveil new synthetic utilities.

Structure

3D Structure

Properties

CAS No. |

2351-97-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

ethyl 4-methylpent-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

GNDHNYOKGXAMOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4 Methyl 2 Pentenoate and Its Derivatives

Stereoselective Synthesis of Ethyl (2E)-4-Methyl-2-Pentenoate

Achieving stereocontrol to preferentially form the (E)-isomer of Ethyl 4-Methyl-2-Pentenoate is a key objective in its synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a primary method for this purpose, valued for its general reliability in producing (E)-alkenes. alfa-chemistry.com

In a representative synthesis of a closely related structure, an aldehyde is treated with a phosphonate (B1237965) ylide. Specifically, the synthesis of (R)-(E)-(+)-Ethyl-5-(t-butyldiphenylsilyloxy)-4-methyl-2-pentenoate involves the reaction of an aldehyde with isopropyl diethylphosphonoacetate. This process begins with the reduction of a parent ester to an alcohol, which is then oxidized to the necessary aldehyde precursor. The subsequent olefination step proceeds with high stereoselectivity for the (E)-isomer.

The HWE reaction's preference for the (E)-isomer is often attributed to steric control in the formation of the key oxaphosphetane intermediate. alfa-chemistry.com However, conditions can be modified to favor the (Z)-isomer, highlighting the reaction's versatility. Factors influencing the stereochemical outcome include the structure of the phosphonate reagent and the choice of base and solvent. alfa-chemistry.comrsc.org For instance, the Masamune-Roush conditions, which utilize DBU and LiCl, are known to facilitate (E)-selective olefination of β-carbonylphosphonates. alfa-chemistry.com

Another approach to stereoselective synthesis involves the modified Julia olefination. This method uses reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate, which reacts with aldehydes to form α,β-unsaturated esters. rsc.org For aldehydes with significant branching, such as isobutyraldehyde (B47883) (a conceptual precursor to the target molecule's backbone), this reaction shows high selectivity for the (E)- or trans-alkene product. rsc.orgorganic-chemistry.org

Table 1: Comparison of Stereoselective Olefination Methods

| Method | Reagents | Key Features | Stereoselectivity |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Ester (e.g., Triethyl phosphonoacetate), Base (e.g., NaH, DBU) | Generally high-yielding; water-soluble phosphate (B84403) byproduct is easily removed. alfa-chemistry.com | Typically high for the (E)-isomer, but can be tuned. alfa-chemistry.comrsc.org |

| Modified Julia Olefination | Aldehyde, Ethyl (benzothiazol-2-ylsulfonyl)acetate, Base (e.g., DBU) | Good for branched aldehydes; offers high (E)-selectivity. rsc.orgorganic-chemistry.org | High (E)-selectivity for branched aldehydes (E:Z up to >98:2). rsc.org |

Functional Group Interconversions and Modifications of the this compound Skeleton

The synthesis of this compound and its derivatives often involves a sequence of reactions that modify existing functional groups to build the final carbon skeleton.

Olefination Reactions for α,β-Unsaturated Ester Formation

Olefination reactions are fundamental to creating the characteristic C=C double bond of α,β-unsaturated esters. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a widely used and highly effective method. conicet.gov.ar It involves the reaction of an aldehyde with a stabilized phosphonate carbanion. alfa-chemistry.com The reaction typically displays a strong preference for the formation of the more thermodynamically stable (E)-isomer, which is a significant advantage for synthesizing compounds like Ethyl (2E)-4-Methyl-2-Pentenoate. alfa-chemistry.comacs.org

The general utility of the HWE reaction is demonstrated in a one-pot reductive olefination where an ester is first partially reduced in situ to an aldehyde using a reagent like lithium diisobutyl-t-butoxyaluminum hydride (LDBBA). researchgate.net This aldehyde is then immediately trapped by the phosphonate reagent in the same reaction vessel to yield the (E)-α,β-unsaturated ester. researchgate.net

The Julia-Kocienski olefination, a refinement of the modified Julia olefination, represents another powerful strategy. organic-chemistry.org It reacts aldehydes with sulfones, such as 1-phenyl-1H-tetrazol-5-yl sulfones, and is noted for producing (E)-alkenes with high stereoselectivity. organic-chemistry.org

Preparative Routes via Oxidation-Reduction Sequences

Multi-step synthetic routes relying on oxidation and reduction are common for constructing complex organic molecules from simpler precursors. For derivatives of this compound, a typical sequence may involve the reduction of a carboxylic ester to a primary alcohol, which is subsequently oxidized to an aldehyde.

For example, a starting ester can be reduced to the corresponding alcohol using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then oxidized to the aldehyde. A Swern oxidation, using oxalyl chloride and DMSO, is a common method for this transformation. This aldehyde then serves as the electrophile in an olefination reaction, such as the HWE reaction, to generate the final α,β-unsaturated ester. This sequence allows for the controlled, stepwise construction of the target molecule.

The carboxylic acid group itself can be involved in various transformations. For instance, 2-Ethylpent-4-enoic acid can undergo oxidation to form ketones or reduction to convert the double bond into a single bond.

Derivatization for Hydroperoxide Scaffolds

The functional groups within this compound—the α,β-unsaturated ester—provide handles for further chemical modification, including the introduction of hydroperoxide functionalities. While direct derivatization of this compound to a hydroperoxide is not extensively documented, the reactivity of similar structures suggests viable pathways.

One potential method is the epoxidation of the carbon-carbon double bond. α,β-unsaturated esters can be challenging to epoxidize with electrophilic reagents due to the electron-withdrawing nature of the ester group. sciforum.net However, nucleophilic epoxidation using reagents like tert-butyl hydroperoxide (TBHP) with a lithium base can be effective. acs.org The resulting α,β-epoxy ester could then, in principle, undergo acid-catalyzed ring-opening with hydrogen peroxide to yield a hydroperoxide scaffold.

Another theoretical pathway involves allylic oxidation. The allylic position adjacent to the double bond could potentially be targeted for hydroperoxidation. Unsaturated fatty acids, which share the alkene motif, are known to form hydroperoxides via autoxidation, photooxygenation, or enzymatic oxidation. wur.nlmdpi.com These processes often involve radical mechanisms where a C-H bond at the allylic position is cleaved. mdpi.com Such a transformation on the this compound skeleton would introduce a hydroperoxy group, creating a new reactive scaffold.

Catalytic Systems in the Synthesis of Pentenoate Esters

Catalysis is central to the efficient and selective synthesis of esters, including pentenoate derivatives.

Acid-Catalyzed Esterification Approaches

The most direct and classical method for synthesizing esters is the Fischer-Speier esterification. This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. vaia.com To synthesize this compound, one would react 4-Methyl-2-pentenoic acid with ethanol (B145695).

Strong acids such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts. ontosight.aigoogle.com The reaction is an equilibrium process, and to drive it towards the product, heat is typically applied (reflux conditions), and one of the products (usually water) is removed. vaia.comukessays.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. vaia.com

This method is widely applicable for producing various esters, including other alkyl 2-methyl-4-pentenoates by using different alcohols (e.g., isobutanol, n-hexanol). google.com

Table 2: Common Catalysts for Fischer Esterification

| Catalyst | Formula | Type | Typical Conditions |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong mineral acid | Excess alcohol, reflux |

| para-Toluenesulfonic Acid | p-TsOH | Strong organic acid | Excess alcohol, reflux, often with Dean-Stark apparatus to remove water |

| Perfluorinated Ion-Exchange Polymers | e.g., Nafion | Solid acid catalyst | Elevated temperatures (e.g., 135°C) |

Base-Catalyzed Lactone Alcoholysis Methodologies

The ring-opening of lactones via alcoholysis is a fundamental reaction for the synthesis of hydroxy esters and, under certain conditions, can be a pathway to unsaturated esters. Base-catalyzed alcoholysis, or saponification, involves the nucleophilic attack of an alkoxide on the lactone's carbonyl carbon. rsc.orggoogle.com This reaction proceeds through a tetrahedral intermediate, followed by the cleavage of the endocyclic ester bond to yield an ester. rsc.orggoogle.com While direct, documented examples for the synthesis of this compound via this method are not prevalent in the literature, the principles can be applied to plausible lactone precursors.

The general mechanism for base-promoted hydrolysis of an ester, which is analogous to alcoholysis, involves the nucleophilic addition of a hydroxide (B78521) ion (or alkoxide in alcoholysis) to the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl bond reforms with the elimination of the alkoxide leaving group, yielding a carboxylic acid (or a new ester in transesterification). rsc.org

A potential lactone precursor for a derivative of the target compound is γ-methyl-γ-vinyl-γ-butyrolactone. Base-catalyzed alcoholysis of this lactone with sodium ethoxide in ethanol could theoretically lead to the formation of an intermediate that, upon dehydration, would yield this compound. The reaction conditions, including the choice of base, solvent, and temperature, are critical in directing the reaction towards the desired unsaturated product over the simple hydroxy ester.

Research into the base-catalyzed alcoholysis of other lactones provides insight into the conditions that could be adapted for this synthesis. For instance, the acylation of the acetonitrile (B52724) anion with lactones using potassium tert-butoxide has been explored to produce β-ketonitriles, demonstrating the reactivity of lactones under basic conditions. organicchemistrydata.org In some cases, base-catalyzed ester alcoholysis was noted as a competing side-reaction. organicchemistrydata.org

The table below summarizes representative conditions for base-catalyzed reactions involving lactones, which could serve as a starting point for developing a specific synthesis for this compound.

| Lactone/Ester Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| γ-Butyrolactone | Potassium tert-butoxide | THF | Ambient | 2-(2-hydroxyethyl)acetonitrile | 15 | organicchemistrydata.org |

| δ-Valerolactone | Potassium tert-butoxide | 2-MeTHF | Ambient | 2-(3-hydroxypropyl)acetonitrile | - | organicchemistrydata.org |

| Ethyl Acetoacetate | Potassium Carbonate | Ethanol | ~75 | Ethyl 2-acetyl-4-methyl-4-pentenoate | High | google.com |

It is important to note that the synthesis of a related compound, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, has been documented, and this compound is known to have a lactone breakdown product, which suggests the feasibility of a lactone precursor in this chemical space. researchgate.netnih.gov

Green Chemistry Principles in the Development of this compound Syntheses

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable industrial processes. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Atom Economy: The concept of atom economy, developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. nih.gov Traditional olefination methods like the Wittig reaction often have poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative for the synthesis of α,β-unsaturated esters and generally offers better atom economy as the phosphate byproduct is water-soluble and more easily removed. mdpi.comorganic-chemistry.org Solvent-free HWE reactions have been developed, further enhancing the green credentials of this methodology by giving E-α,β-unsaturated esters in high selectivity. rsc.org

The table below compares the theoretical atom economy of different synthetic routes to α,β-unsaturated esters.

| Reaction | Reactants | Products | Byproducts | Atom Economy (%) | Reference |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | Triphenylphosphine oxide | ~50% (for typical substrates) | nih.gov |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Ester | Alkene | Dialkyl phosphate salt | Generally higher than Wittig | mdpi.com |

| Knoevenagel Condensation | Aldehyde, Malonate half ester | Unsaturated ester | Water, Carbon dioxide | High | nih.gov |

Renewable Feedstocks and Biocatalysis: The use of renewable feedstocks is a cornerstone of green chemistry. Lignocellulosic biomass is an abundant source of carbohydrates that can be converted into valuable platform chemicals. mdpi.com For instance, 2-methylfuran (B129897) (2-MF), derivable from biomass, can be used as a renewable feedstock in catalytic processes. mdpi.com There is growing interest in synthesizing polymers from biomass-derived monomers like γ-butyrolactone. frontiersin.org

Biocatalysis, using enzymes like lipases, offers a green alternative for ester synthesis. mdpi.comresearchgate.net Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity, reducing the need for harsh reagents and protecting groups. mdpi.comresearchgate.net The enzymatic synthesis of polyesters from lactones and other bio-based monomers is an active area of research. wur.nl Lipase-catalyzed kinetic resolution of racemic mixtures is another powerful tool for producing enantiomerically pure compounds. mdpi.com

Greener Reaction Conditions: The development of syntheses that operate under milder, more environmentally benign conditions is a key goal of green chemistry. This includes the use of non-toxic, biodegradable deep eutectic solvents for reactions like the HWE, which can lead to high yields and allow for the reuse of the solvent system. nih.gov Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. mdpi.com Furthermore, solvent-free reaction conditions, as demonstrated in some HWE reactions, eliminate the environmental and economic costs associated with solvent use and disposal. rsc.org The use of heterogeneous catalysts is also advantageous as they can be easily separated from the reaction mixture and potentially recycled.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methyl 2 Pentenoate

Electrophilic and Nucleophilic Addition Reactions Across the α,β-Unsaturated System

The electronic nature of the α,β-unsaturated system in ethyl 4-methyl-2-pentenoate dictates its reactivity towards both electrophiles and nucleophiles. The double bond can act as a nucleophile, attacking electrophiles, or the system can be attacked by nucleophiles at the β-carbon in a conjugate addition.

Electrophilic Addition: In the presence of an electrophile (E+), the π-electrons of the C=C double bond can initiate an attack. For instance, the addition of hydrogen halides (HX) to unsymmetrically substituted alkenes typically follows Markovnikov's rule. libretexts.org In this rule, the hydrogen atom adds to the carbon atom that has more hydrogen substituents, leading to the formation of a more stable carbocation intermediate. libretexts.org For this compound, the addition of an electrophile would lead to a carbocation intermediate, which is then attacked by the nucleophilic part of the reagent. For example, the reaction with hydrogen bromide (HBr) would involve the protonation of the double bond to form a carbocation, which would then be attacked by the bromide ion. The regioselectivity of this addition is governed by the stability of the resulting carbocation. libretexts.orgquora.com

Nucleophilic Addition (Michael Addition): The β-carbon of α,β-unsaturated esters is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it susceptible to attack by nucleophiles in a reaction known as the Michael addition or 1,4-conjugate addition. This reaction is fundamental in carbon-carbon bond formation. ub.edu For instance, enolates, which are strong nucleophiles, can add to the β-position of α,β-unsaturated esters. biosynth.com The enolates of mthis compound are noted to be more reactive than the ester itself. biosynth.com A study on the conjugate addition of lithium diisopropylamide (LDA) to α,β-unsaturated esters has been explored, highlighting the formation of β-amino esters. researchgate.net

A theoretical study using computational methods investigated the Michael addition of a thiol to a series of α,β-unsaturated compounds, including methyl-4-methyl-2-pentenoate, to predict their reactivity. ljmu.ac.uk Such reactions are significant in understanding the interactions of these compounds in biological systems. ljmu.ac.uk

Hydrolysis and Transesterification Mechanisms of the Ethyl Ester Moiety

The ethyl ester group of this compound can undergo hydrolysis and transesterification, common reactions for esters. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it towards completion, an excess of water is typically used. libretexts.orgchemguide.co.uk The mechanism is the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemguide.co.uklibretexts.org This process is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic. libretexts.org Isotope-labeling studies have confirmed that the cleavage occurs at the acyl-oxygen (C-OR') bond. libretexts.org

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base. For example, this compound can be synthesized by the transesterification of a corresponding butyrate (B1204436) ester with 2-methyl-2-propen-1-ol. google.com

Catalytic Transformations Involving this compound Scaffolds

The scaffold of this compound is a valuable platform for various catalytic transformations, leading to the synthesis of complex molecules with high stereoselectivity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Ethyl 4-oxo-2-pentenoate, a related compound, has been extensively used in organocatalytic domino reactions.

A notable example is the asymmetric domino Michael/Michael reaction catalyzed by a diphenylprolinol silyl (B83357) ether. chemistryviews.org In these reactions, the catalyst activates an α,β-unsaturated aldehyde to form an iminium ion, which then undergoes a Michael addition with a nucleophile. orgsyn.orgoup.com This is followed by a second intramolecular Michael reaction to construct complex cyclic structures with high diastereo- and enantioselectivity. orgsyn.orgoup.com For instance, the reaction of ethyl 4-oxo-2-pentenoate with an α,β-unsaturated aldehyde, catalyzed by a diphenylprolinol silyl ether, leads to the formation of highly substituted cyclopentanone (B42830) derivatives. rsc.orgrsc.org These reactions are often pot-economical, minimizing waste and saving time. chemistryviews.org

Metal-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for forming carbon-carbon bonds. researchgate.net For α,β-unsaturated esters, these reactions can be directed to different positions of the molecule.

Heck Reaction: The palladium-catalyzed Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net A variation, the reductive Heck reaction of α,β-unsaturated esters with organobromides, has been developed to produce α-arylated dicarbonyl compounds. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It has been applied to α,β-unsaturated esters, although it can be challenging. researchgate.net The 1,4-addition of arylboronic acids to α,β-unsaturated esters, catalyzed by rhodium(I) or palladium(II) complexes, is another important transformation. jst.go.jp

γ-Arylation: The palladium-catalyzed γ-arylation of α,β-unsaturated esters has been achieved by coupling aryl halides with the corresponding silicon dienolates. nih.gov This method allows for the formation of γ-aryl α,β-unsaturated esters in high yields. nih.gov

Negishi Coupling: Nickel-catalyzed asymmetric Negishi cross-couplings have been used with racemic secondary allylic chlorides, such as ethyl (E)-4-chloropent-2-enoate, to produce chiral products. orgsyn.org

The following table summarizes some metal-catalyzed reactions relevant to α,β-unsaturated esters:

| Reaction Name | Catalyst | Reactants | Product Type | Reference |

| Reductive Heck | Palladium | α,β-Unsaturated Ester, Organobromide | α-Arylated Carbonyl | researchgate.net |

| Suzuki-Miyaura | Palladium | α,β-Unsaturated Ester, Organoboron | α,β-Unsaturated Ester with new C-C bond | researchgate.net |

| 1,4-Addition | Rhodium(I) or Palladium(II) | α,β-Unsaturated Ester, Arylboronic Acid | β-Aryl Ester | jst.go.jp |

| γ-Arylation | Palladium | α,β-Unsaturated Ester (as silyl dienolate), Aryl Halide | γ-Aryl α,β-Unsaturated Ester | nih.gov |

| Negishi Coupling | Nickel | Racemic Allylic Chloride, Organozinc | Chiral Alkylated Ester | orgsyn.org |

Theoretical Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides valuable insights into reaction mechanisms, complementing experimental studies. Density Functional Theory (DFT) is a commonly used method to study the geometries, energies, and transition states of reacting systems.

For instance, a variable-temperature NMR study combined with theoretical calculations showed that this compound prefers a specific conformation (C-CH3 eclipsed) which is influenced by hyperconjugative interactions. acs.org This conformational preference can be enhanced in the presence of a Lewis acid like SnCl4. acs.org

Theoretical studies have also been employed to understand the stereoselectivity of reactions. For example, DFT calculations were used to investigate the origin of stereoselectivity in the Staudinger reaction, which involves the formation of β-lactams. acs.org

In the context of Michael additions, computational models have been developed to predict the reactivity of various α,β-unsaturated compounds, including esters, by calculating activation energies. ljmu.ac.uk Furthermore, kinetic studies on the hydrogen abstraction reactions of unsaturated methyl esters have been performed using ab initio methods to determine rate constants and understand the influence of the double bond on reactivity. rsc.org These theoretical approaches are crucial for designing new catalysts and optimizing reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Ethyl 4 Methyl 2 Pentenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

One-Dimensional (1D) ¹H and ¹³C NMR Analyses

One-dimensional NMR provides fundamental information about the hydrogen (¹H) and carbon-¹³ (¹³C) skeletons of ethyl 4-methyl-2-pentenoate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, methyl 3-hydroxy-4-methyl-2-methylenepentanoate, the ¹H NMR spectrum in CDCl₃ shows distinct signals corresponding to different proton groups. orgsyn.org For instance, the methyl protons of the isopropyl group appear as doublets, while the methylene (B1212753) protons of the ethyl group in this compound would typically appear as a quartet. The vinyl protons would have characteristic chemical shifts in the olefinic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the case of methyl 3-hydroxy-4-methyl-2-methylenepentanoate, the ¹³C NMR spectrum in CDCl₃ displays signals for each unique carbon, including those of the methyl, methylene, methine, and carbonyl groups. orgsyn.org For this compound, distinct peaks would be observed for the carbonyl carbon of the ester, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl and isobutyl groups.

Table 1: Representative NMR Data for a Structurally Similar Compound (Methyl 3-hydroxy-4-methyl-2-methylenepentanoate)

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H | 0.84 (d, 3H), 0.96 (d, 3H), 1.90 (m, 2H), 2.45 (m, 1H), 3.74 (dd, 1H), 3.75 (s, 3H), 3.77 (dd, 1H), 5.60 (dd, 1H), 6.29 (d, 1H) |

| ¹³C | 20.1, 20.5, 27.6, 50.5, 51.6, 62.7, 126.2, 140.8, 168.3 |

Data sourced from an organic synthesis procedure for a related compound. orgsyn.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile compounds like this compound. The technique can be used to assess the purity of a sample and to identify its components by comparing the resulting mass spectra with library data. For instance, the NIST Mass Spectrometry Data Center contains reference spectra for compounds like ethyl (2E)-4-methyl-2-pentenoate, which can be used for identification. nih.gov The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. GC-MS is also employed to analyze the volatile profiles of complex mixtures, such as those found in food and beverages, where esters like this compound may contribute to the aroma. mdpi.comjapsonline.com

Table 2: GC-MS Data for Ethyl (2E)-4-Methyl-2-Pentenoate

| Parameter | Value |

|---|---|

| NIST Number | 245101 |

| Top Peak (m/z) | 97 |

| Second Highest Peak (m/z) | 69 |

| Third Highest Peak (m/z) | 41 |

Data from the NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This is a significant advantage over low-resolution MS. Techniques like electrospray ionization (ESI) coupled with HRMS are used for the precise mass determination of various organic molecules. rsc.org For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretch of the ester group, typically around 1740 cm⁻¹. Additionally, a C=C stretching vibration for the alkene group would be observed around 1650 cm⁻¹. The spectrum would also contain bands corresponding to C-H and C-O stretching and bending vibrations.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1740 |

| C=C (Alkene) | ~1650 |

| C-O (Ester) | ~1200 |

| C-H (sp², sp³) | 2850-3100 |

Approximate values based on typical ranges for these functional groups. libretexts.org

Chromatographic Separation Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. ethernet.edu.et For the isolation and purification of this compound, methods like silica (B1680970) gel column chromatography are commonly used. google.com The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents).

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides detailed information on the compound's purity and molecular structure. A typical GC-MS analysis of this compound reveals a distinct peak at a specific retention time, with a corresponding mass spectrum showing the molecular ion peak [M]⁺ at m/z 142, confirming its molecular weight. nih.govnih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation. For instance, a prominent peak at m/z 97 is often observed. nih.gov

The separation of geometric isomers, such as the (E) and (Z) forms of similar unsaturated esters, is influenced by differences in their polarity and intermolecular interactions, which affect their chromatographic retention times.

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation capabilities compared to conventional one-dimensional GC. researchgate.net This powerful technique subjects the sample to two different separation processes online. researchgate.net By employing two columns with different stationary phases, GCxGC can resolve complex mixtures and separate co-eluting compounds that would otherwise overlap in a single-dimension separation. researchgate.net In the context of analyzing this compound, GCxGC could be particularly useful for separating it from a complex matrix or for resolving it from other isomeric byproducts that may be present after synthesis. The enhanced peak capacity and sensitivity of GCxGC, often paired with a time-of-flight mass spectrometer (TOFMS), allow for a more detailed and accurate characterization of the sample. researchgate.net

A study on the volatile organic compounds (VOCs) released during decomposition utilized GCxGC-TOFMS to identify a vast number of compounds, including various esters. researchgate.net The primary oven in this study was programmed with a temperature gradient, starting at 40°C and ramping up to 220°C, demonstrating a typical temperature program for separating a wide range of volatile compounds. researchgate.net

Table 1: GC-MS Data for Ethyl (2E)-4-methyl-2-pentenoate

| Parameter | Value | Source |

|---|---|---|

| Molecular Ion (m/z) | 142 [M]⁺ | nih.govnih.gov |

| Top Peak (m/z) | 97 | nih.gov |

| 2nd Highest Peak (m/z) | 69 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-performance liquid chromatography (HPLC) serves as a complementary technique to GC for the analysis of this compound, particularly for non-volatile impurities or for preparative-scale separations. While GC is ideal for volatile compounds, HPLC can be adapted to a wider range of polarities and molecular weights.

In the context of related compounds, HPLC is instrumental in determining the enantiomeric excess (ee) of chiral molecules. For example, in the enantioselective cis-dihydroxylation of various acrylates, HPLC analysis on a chiral stationary phase is the standard method for quantifying the ratio of the resulting enantiomeric diols. chinesechemsoc.org This demonstrates the capability of chiral HPLC to separate and quantify stereoisomers, a principle that is directly applicable to the analysis of chiral derivatives of this compound or its enantiomers if a chiral center is introduced.

The choice of mobile and stationary phases is critical for achieving successful separation in HPLC. A typical setup might involve a normal-phase or reverse-phase column with a mobile phase consisting of a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297), with the specific ratio adjusted to optimize the separation of the target compound from any impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. ualberta.ca In the synthesis of compounds analogous to this compound, TLC is an indispensable tool. For instance, during the synthesis of ethyl (E)-4-hydroxy-2-pentenoate, a precursor to related structures, TLC is used to follow the conversion of the starting aldehyde to the desired alcohol product. orgsyn.org

The process involves spotting the reaction mixture onto a TLC plate alongside the starting material and observing the separation of the spots as the eluent moves up the plate. ualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. ualberta.ca A change in the spot pattern, such as the disappearance of the starting material spot and the appearance of a new product spot, indicates the progression of the reaction. ualberta.ca

For visualizing the spots of compounds like this compound, which may not be colored, techniques such as UV light or staining with agents like potassium permanganate (B83412) or iodine are employed. orgsyn.orgorgsyn.orgrsc.org The choice of eluent, typically a mixture of solvents like ethyl acetate and hexane or dichloromethane (B109758) and methanol, is crucial for achieving good separation of the spots on the TLC plate. orgsyn.orgmit.edu

Table 2: Example TLC Monitoring Parameters

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ | orgsyn.org |

| Example Eluent | 60% Ethyl Acetate in Pentane | orgsyn.org |

| Visualization | UV lamp or KMnO₄ stain | orgsyn.org |

| Starting Material (Aldehyde) Rf | 0.8 | orgsyn.org |

| Product (Alcohol) Rf | 0.4 | orgsyn.org |

Chiral Analytical Methodologies for Stereoisomeric Resolution and Quantification

When this compound is synthesized in a way that creates a chiral center, or if it is used as a precursor in a stereoselective reaction, the resolution and quantification of the resulting stereoisomers become critical. Chiral analytical methods are employed to separate and measure the amounts of different enantiomers or diastereomers.

Synthetic routes often yield racemic mixtures that require chiral resolution to isolate the enantiopure forms. A common method for this is the formation of diastereomeric salts using a chiral resolving agent, followed by separation through techniques like fractional crystallization.

For the direct analysis of enantiomers, chiral chromatography is the method of choice. Chiral HPLC, as mentioned earlier, uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chinesechemsoc.org The enantiomeric excess (ee) can then be accurately determined by integrating the peak areas of the separated enantiomers. chinesechemsoc.org

In a study on the enantioselective hydrogenation of ethyl pyruvate, gas chromatography with a chiral capillary column was used to separate and quantify the (R) and (S) enantiomers of the product, ethyl lactate. scispace.com This highlights the utility of chiral GC for analyzing the stereoisomeric composition of volatile compounds. Similarly, a chiral GC column could be employed for the enantioselective analysis of volatile derivatives of this compound.

The development of enantioselective catalytic systems is an active area of research. For example, nonheme iron-catalyzed enantioselective cis-dihydroxylation has been shown to produce optically pure dihydroxy esters with excellent enantioselectivities (up to 99% ee) from various α,β-unsaturated esters. chinesechemsoc.org The success of such reactions is heavily reliant on accurate and precise chiral analytical methods to verify the enantiomeric purity of the products.

Computational Chemistry and Molecular Modeling of Ethyl 4 Methyl 2 Pentenoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 4-Methyl-2-Pentenoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, are employed to determine its fundamental electronic properties. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO energy relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Another product of DFT calculations is the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a high electron density around the carbonyl oxygen, making it a site for electrophilic interaction, while the carbons of the C=C double bond and the carbonyl carbon would be relatively electron-deficient. This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of Ethyl (2E)-4-methyl-2-pentenoate using DFT (Illustrative data based on typical DFT calculation outputs for similar molecules)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -0.25 eV | Indicates regions susceptible to electrophilic attack (electron-donating capability). |

| LUMO Energy | -0.03 eV | Indicates regions susceptible to nucleophilic attack (electron-accepting capability). |

| HOMO-LUMO Gap | 0.22 eV | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing intermolecular forces. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's electronic ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the atomic movements of the molecule, providing detailed information on its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules.

For this compound, a key area of conformational analysis is the rotation around the single bonds. A variable-temperature NMR study, which provides experimental data that MD simulations aim to replicate and explain, has shown that the molecule preferentially adopts a C-CH3 eclipsed conformation rather than a C-H eclipsed form. researchgate.net This preference is influenced by hyperconjugative interactions, where the C-H bond's electrons align with the π* orbital of the C=C double bond. researchgate.net MD simulations can quantify the rotational energy barriers between different conformers and determine the population of each conformational state at a given temperature.

MD simulations are also instrumental in studying intermolecular interactions. For instance, in a study of a closely related compound, Ethyl 4-(4-methylphenyl)-4-pentenoate, MD simulations were used to validate its stable binding within the active site of the dengue virus protease. researchgate.netresearchgate.net Similar simulations for this compound in various solvents would reveal information about solvation shells and specific intermolecular forces, such as hydrogen bonding or van der Waals interactions, that influence its solubility and reactivity.

Table 2: Key Dihedral Angles for the Preferred Conformation of this compound (Based on findings from conformational studies researchgate.net)

| Dihedral Angle | Description | Preferred Angle (approx.) |

|---|---|---|

| H-C(sp³)-C(sp²)=C(sp²) | Defines the eclipsing between the isopropyl methyl group and the double bond. | ~0° |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational methods are highly effective in predicting the outcomes of chemical reactions where multiple products are possible. For this compound, an α,β-unsaturated ester, key reactions include Michael additions, epoxidations, and cycloadditions, all of which can exhibit regioselectivity (where a reagent adds to one position over another) and stereoselectivity (a preference for forming one stereoisomer over another).

The prediction of regioselectivity often involves analyzing the molecule's electronic properties. DFT calculations of frontier molecular orbitals (HOMO and LUMO) and atomic charges can pinpoint the most reactive sites. For a Michael addition, a nucleophile is expected to attack the β-carbon of the unsaturated system, which is predicted to be an electrophilic site.

To predict stereoselectivity, computational chemists model the transition states of the competing reaction pathways. The energy difference between the transition states leading to different stereoisomers determines the product ratio. A lower activation energy for one pathway implies that the corresponding product will be formed faster and will likely be the major product. For example, in a Diels-Alder reaction where this compound acts as the dienophile, DFT calculations could model the transition states for the endo and exo approaches to predict the stereochemical outcome. researchgate.net Similarly, for reactions involving chiral catalysts, modeling the catalyst-substrate complex can explain and predict the observed enantioselectivity.

Computational Approaches to Catalytic Cycle Investigations

Computational modeling is indispensable for elucidating the complex, multi-step mechanisms of catalytic reactions. For reactions involving this compound, such as catalytic hydrogenation, hydroformylation, or cross-coupling reactions, computational methods can map out the entire catalytic cycle.

This investigation typically involves a combination of DFT and MD methods. DFT is used to calculate the structures and energies of all intermediates and transition states along the reaction pathway. This includes modeling the initial coordination of the substrate (the alkene part of this compound) to the metal center of the catalyst, subsequent steps like oxidative addition or migratory insertion, and the final reductive elimination step that releases the product and regenerates the catalyst. acs.org

Applications of Ethyl 4 Methyl 2 Pentenoate in Complex Organic Synthesis and Medicinal Chemistry Research

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The intrinsic reactivity of ethyl 4-methyl-2-pentenoate makes it a valuable starting material for synthesizing more complex molecular frameworks. In medicinal chemistry, it has been instrumental in the synthesis of novel benzothiazine derivatives. These compounds are of significant interest due to their therapeutic properties.

One notable application is in the creation of Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate . This compound has been identified as a potent analgesic and anti-inflammatory agent. The synthesis involves the reaction of this compound derivatives, demonstrating the ester's role as a foundational building block for pharmacologically active molecules. The resulting benzothiazine derivative has shown promise in preclinical models, highlighting the value of the parent ester in generating novel drug candidates.

In the agrochemical field, analogues of this compound are investigated for their role in pest management. For instance, a structurally similar compound, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, has been identified as a male-produced aggregation pheromone for the root weevil Diaprepes abbreviatus, a significant pest in citrus crops. The synthesis of this pheromone and its analogues, which is crucial for developing monitoring and mating disruption strategies, relies on the core 4-methyl-2-pentenoate skeleton. This underscores the utility of this chemical class as precursors for creating semiochemicals used in sustainable agriculture.

| Precursor Class | Resulting Intermediate | Application Area | Noted Bioactivity |

|---|---|---|---|

| 4-Methyl-2-pentenoate derivative | Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | Pharmaceutical | Analgesic, Anti-inflammatory |

| 4-Methyl-2-pentenoate analogue | Methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate | Agrochemical | Insect Pheromone |

Synthesis of Novel Derivatives and Analogues for Academic Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how a molecule's structure correlates with its biological activity. This compound provides a valuable scaffold for synthesizing a library of analogues to probe these relationships.

A compelling example is found in the study of Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate . Researchers discovered that this compound can crystallize into different polymorphic forms—specifically, monoclinic and orthorhombic forms. Although chemically identical, these polymorphs exhibit distinct three-dimensional arrangements in the solid state. Subsequent pharmacological testing revealed a significant divergence in their biological activity. The monoclinic form was found to be a powerful analgesic and anti-inflammatory agent, with efficacy exceeding that of established drugs like Piroxicam and Meloxicam in equivalent doses. In contrast, the orthorhombic form showed only moderate analgesic and weak anti-inflammatory effects. This finding is a classic example of a structure-activity relationship, where the crystalline structure dramatically influences the therapeutic outcome.

| Compound Polymorph | Anti-inflammatory Effect | Analgesic Effect | Comparative Efficacy |

|---|---|---|---|

| Monoclinic Form | Strong | Strong | Exceeds Piroxicam and Meloxicam |

| Orthorhombic Form | Weak | Moderate | Lower than monoclinic form |

These studies demonstrate that this compound is not just a simple chemical but a key starting point for developing novel derivatives. By systematically modifying its structure—for example, through cyclization to form heterocyclic systems—and studying the resulting changes in biological activity, researchers can elucidate critical SAR insights. This knowledge is vital for the rational design of more potent and selective pharmaceutical and agrochemical agents.

Biochemical Research Involving Ethyl 4 Methyl 2 Pentenoate

Enzymatic Hydrolysis by Esterases and Related Biocatalysis Studies

The primary enzymatic reaction involving ethyl 4-methyl-2-pentenoate is hydrolysis, a process catalyzed by a class of enzymes known as esterases (EC 3.1.1.x). oup.commdpi.com These enzymes are a diverse group of hydrolases that facilitate the cleavage of ester bonds. oup.com The hydrolysis of this compound yields 4-methyl-2-pentenoic acid and ethanol (B145695). This reaction is a fundamental pathway for the metabolism of ester compounds within biological systems.

The general mechanism of ester hydrolysis by serine esterases, a common type of esterase, involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) in the enzyme's active site. oup.combio-conferences.orgnih.gov The process can be summarized in two main stages:

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (ethanol) and forming a covalent acyl-enzyme intermediate. oup.comthieme-connect.de

Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product (4-methyl-2-pentenoic acid). oup.comthieme-connect.de

Biocatalysis studies often utilize esterases and lipases (which are technically a subclass of esterases) for their ability to perform stereoselective transformations. oup.commdpi.com These enzymes can differentiate between enantiomers of a racemic mixture, selectively hydrolyzing one to produce optically pure acids or leaving the unreacted ester in an enantiomerically enriched form. mdpi.com While specific studies on the enantioselective hydrolysis of this compound are not detailed in the provided results, the principles of biocatalysis suggest it can serve as a model substrate for such investigations.

Table 1: General Characteristics of Enzymatic Ester Hydrolysis

| Feature | Description | Relevance to this compound |

| Enzyme Class | Hydrolases (specifically Carboxylesterases, EC 3.1.1.1) | Esterases and lipases are the primary enzymes responsible for its breakdown. oup.comnih.gov |

| Reaction Type | Hydrolysis | Cleavage of the ester bond by the addition of a water molecule. researchgate.netnih.gov |

| Products | Carboxylic Acid and Alcohol | Forms 4-methyl-2-pentenoic acid and ethanol. |

| Catalytic Mechanism | Acyl-Enzyme Intermediate | Involves a catalytic triad (e.g., Ser-His-Asp) in the active site of serine esterases. oup.comnih.gov |

| Cofactors | Generally not required | Makes these enzymes robust and easy to use in biocatalytic applications. thieme-connect.de |

| Biocatalytic Potential | Stereoselectivity | Can be used for the kinetic resolution of racemic esters to produce chiral molecules. mdpi.com |

Investigation of Metabolic Pathways and Biochemical Transformations in Biological Systems

Once hydrolyzed, the products of this compound enter various metabolic pathways. The ester hydrolysis itself is a key biochemical transformation. The resulting carboxylic acid, 4-methyl-2-pentenoic acid, is recognized as a methyl-branched unsaturated fatty acid, directing its fate toward lipid and fatty acid metabolism. foodb.ca

Biochemical transformations are not limited to hydrolysis. The double bond in the molecule's structure allows for other potential reactions, such as oxidation or reduction, which can lead to a variety of other metabolites. For instance, modified Wacker-type oxidation processes have been shown to transform unsaturated fatty acid esters into their corresponding keto forms using specific catalysts. acs.orgfigshare.com

Role in Fatty Acid and Lipid Metabolism Research

This compound and its hydrolysis product, 4-methyl-2-pentenoic acid, are classified as compounds involved in fatty acid metabolism. foodb.ca As a branched-chain fatty acid, 4-methyl-2-pentenoic acid can serve as a precursor or intermediate in the synthesis of more complex lipids. frontiersin.orgoup.com

Branched-chain fatty acids (BCFAs) are integral components of complex lipids like phospholipids, ceramides, and cholesterol esters. oup.comnih.gov The metabolism of BCFAs is closely linked to that of branched-chain amino acids (BCAAs), which can serve as the initial building blocks for BCFA synthesis. frontiersin.orgoup.com For example, the catabolism of BCAAs like leucine, isoleucine, and valine produces branched-chain acyl-CoA primers that are used by fatty acid synthase to create BCFAs. oup.com Therefore, this compound can be used in research to probe the intricacies of these pathways, from the initial hydrolysis to the subsequent elongation and incorporation of the branched-chain fatty acid into various lipid structures. nih.gov

Biosynthetic Pathways of Volatile Compounds

Many simple esters, including isomers of this compound, are known as volatile organic compounds (VOCs) that contribute to the natural aroma of fruits and fermented products. nih.govfrontiersin.org The biosynthesis of these volatile esters is a significant area of biochemical research. usp.br

In plants and microorganisms like yeast, volatile esters are typically synthesized in the final step of a biosynthetic pathway by enzymes called alcohol acyltransferases (AATs). nih.govnih.gov These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. nih.govusp.br

The formation of a compound like this compound in a biological system would likely involve the following precursors:

4-methyl-2-pentenoyl-CoA: The activated form of the carboxylic acid.

Ethanol: The alcohol substrate.

The availability of these precursors is often the limiting factor in the production of volatile esters. nih.govnih.gov The acyl-CoA precursors are derived from the metabolism of fatty acids and amino acids, while the alcohols are often products of fermentation or other metabolic pathways. nih.govfrontiersin.orgnih.gov Therefore, research into the biosynthesis of volatile compounds like this compound provides insight into the complex metabolic networks of flavor and scent production in various organisms.

Substrate Specificity and Enzyme Kinetics in Biocatalytic Processes

The efficiency and outcome of the enzymatic hydrolysis of this compound are governed by the principles of enzyme kinetics and substrate specificity. Esterases and lipases, while both capable of hydrolyzing esters, often exhibit different preferences for substrates. nih.govscielo.br

Substrate Specificity refers to the ability of an enzyme to catalyze a reaction with a limited range of substrate molecules. Esterases typically prefer to hydrolyze water-soluble esters with short-chain fatty acids, whereas lipases are generally more active on water-insoluble triglycerides with long-chain fatty acids. oup.comnih.govscielo.br The structure of the substrate, such as the size of its acyl and alcohol groups, can significantly influence which enzyme is more effective. nih.gov For example, human carboxylesterase hCE1 favors esters with bulky acyl groups and small alcohols, while hCE2 prefers small acyl groups and bulky alcohols. nih.gov The specificity of an enzyme determines not only the rate of reaction but also its stereoselectivity in the case of chiral substrates. nih.gov

Enzyme Kinetics is the study of the rates of enzyme-catalyzed reactions. These rates are typically analyzed using the Michaelis-Menten model, which relates the reaction velocity (v) to the substrate concentration [S]. bmglabtech.comlibretexts.org

Table 2: Key Parameters in Michaelis-Menten Enzyme Kinetics

| Parameter | Symbol | Description | Significance |

| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Indicates the catalytic potential of the enzyme under ideal conditions. bmglabtech.com |

| Michaelis Constant | KM | The substrate concentration at which the reaction rate is half of Vmax. | Represents the affinity of the enzyme for the substrate; a lower KM indicates a higher affinity. bmglabtech.comlibretexts.org |

| Catalytic Constant | kcat | The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the catalytic efficiency of a single enzyme molecule when saturated with substrate. libretexts.org |

| Specificity Constant | kcat/KM | An apparent second-order rate constant that measures the overall efficiency of the enzyme at low substrate concentrations. | Considered the best measure of an enzyme's catalytic efficiency and substrate preference. libretexts.org |

The kinetic parameters for the hydrolysis of this compound would depend on the specific esterase used. Studies comparing the hydrolysis rates of various esters with different enzymes are crucial for selecting the optimal biocatalyst for a desired transformation, such as in the synthesis of fine chemicals or pharmaceuticals. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues for Ethyl 4 Methyl 2 Pentenoate

Development of Innovative Asymmetric Synthetic Routes and Chiral Catalysis

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the creation of enantiomerically pure forms of substituted pentenoates is an area ripe for innovation. Future work on Ethyl 4-Methyl-2-Pentenoate will likely prioritize the development of novel asymmetric synthetic methodologies. One promising direction involves the use of chiral auxiliaries, such as the Evans auxiliary, which has been successfully employed in the synthesis of the C1-C6 portion of psymberin (B1248840) starting from a related pentenoate derivative. nih.gov This approach allows for controlled aldol (B89426) addition reactions to create specific stereocenters. nih.gov

Furthermore, the field is moving towards catalyst-driven asymmetric transformations, which are often more atom-economical. Research into chiral catalysts, including metal complexes and organocatalysts, is expected to yield new pathways to this compound and its derivatives with high enantioselectivity. sfu.ca For instance, nickel-catalyzed asymmetric cross-coupling reactions of racemic allylic chlorides have proven effective for similar α,β-unsaturated ester systems, offering a template for future investigations. orgsyn.org Organocatalysis, using chiral amines like diphenylprolinol silyl (B83357) ether, has enabled asymmetric domino Michael/Michael reactions to construct complex cyclopentanone (B42830) structures from precursors like ethyl 4-oxo-2-pentenoate. chemistryviews.orgrsc.orgrsc.org The development of new chiral pyridine (B92270) and pyrrolidinopyridine-derived acetals as catalysts is also an active area, although their effectiveness in kinetic resolutions requires further improvement. sfu.ca These catalytic systems could be adapted to control the stereochemistry at the C4 position of this compound, a significant challenge in its synthesis.

Advanced Mechanistic Insights through Integrated Computational and Experimental Approaches

A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. The integration of computational chemistry with experimental studies offers a powerful tool for elucidating the intricate details of reaction pathways. For α,β-unsaturated esters, thermal rearrangements, such as the 1,5-hydrogen transfer mechanism that interconverts α,β- and β,γ-unsaturated esters, have been studied. cdnsciencepub.com Future research could apply these principles to the specific isomerization of this compound.

Density Functional Theory (DFT) calculations have become instrumental in predicting reactivity and understanding stereochemical outcomes. arastirmax.com Such computational models can be used to analyze transition states and reaction intermediates, providing insights that are difficult to obtain through experiments alone. researchgate.net For example, in the iodolactonization of related pentenoic acids, DFT analysis has been used to explore the thermodynamic origins of enantioselectivity and the role of non-covalent interactions within the catalyst-substrate complex. researchgate.net Similarly, computational analysis has supported mechanistic interpretations of reactions in micellar systems, which are relevant to developing greener synthetic processes. researchgate.net Applying these integrated approaches to the synthesis of this compound could help resolve ambiguities in reaction pathways, predict the effect of catalyst modifications, and guide the rational design of more efficient and selective catalysts. researchgate.net

Exploration of Bio-Inspired Catalysis and Sustainable Synthetic Practices

The push towards "green chemistry" is reshaping the landscape of chemical synthesis. Future research on this compound will increasingly focus on sustainable methods that minimize waste, avoid harsh conditions, and utilize renewable resources. This includes the development of solvent-free reaction conditions, such as using high-speed ball milling for Horner-Wadsworth-Emmons reactions to produce α,β-unsaturated esters with high yields and diastereoselectivities. rsc.org Catalyst-free methods, sometimes assisted by ultrasound, are also emerging for the synthesis of related unsaturated esters, offering a green process with high atom economy. benthamdirect.com

Bio-inspired catalysis presents another exciting frontier. beilstein-journals.orgnih.gov Drawing inspiration from natural enzymatic processes, chemists are developing catalysts that operate under mild conditions with high selectivity. acs.org For example, riboflavin (B1680620) has been used as a bio-inspired photocatalyst for the E → Z isomerization of activated olefins, a transformation relevant to controlling the geometry of the double bond in compounds like this compound. organic-chemistry.org These photocatalytic methods, which can be driven by visible light, represent an energy-efficient alternative to traditional synthetic methods. researchgate.net The design of synthetic enzyme mimics, or "synzymes," housed within structures like metal-organic frameworks (MOFs), could provide unique catalytic environments for the synthesis and transformation of esters. nih.govacs.org Applying these green and bio-inspired principles to the entire lifecycle of this compound, from its synthesis to its derivatives, is a key direction for future research. scielo.br

Integration with Flow Chemistry and Automation in Academic Synthesis

The adoption of flow chemistry and automation is set to revolutionize organic synthesis by enabling more precise control over reaction parameters, improving safety, and facilitating high-throughput experimentation. europa.eu Continuous flow reactors offer advantages over traditional batch methods, including enhanced heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of various organic molecules, including the coupling of 5-pentenoic acid in the synthesis of marine natural products. mdpi.comresearchgate.net Future research will likely explore the adaptation of key reactions for synthesizing this compound, such as the Horner-Wadsworth-Emmons or Knoevenagel reactions, to continuous flow systems. rsc.orgscielo.br

Automation, integrated with flow chemistry, can create powerful assembly-line systems for the iterative synthesis of complex molecules. chemrxiv.org Automated platforms can perform multiple reaction steps sequentially, including challenging organometallic reactions that require precise temperature control and inert atmospheres. chemrxiv.org This approach not only increases efficiency but also allows for the rapid generation of molecular libraries for screening purposes. researchgate.net Applying automated synthesis to this compound and its derivatives could accelerate the discovery of new compounds with desirable properties and streamline the optimization of reaction conditions. The combination of flow chemistry and automation represents a paradigm shift, moving towards a more efficient, reproducible, and data-rich approach to chemical synthesis.

Q & A

Q. How can researchers design studies to investigate this compound's role in multi-component pheromone blends?

- Methodological Answer : Employ factorial experimental designs to test synergistic/antagonistic effects with co-occurring pheromones. Use Y-tube olfactometers or field traps to measure behavioral responses. Statistical tools (e.g., ANOVA) should account for environmental covariates (e.g., humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.